molecular formula C18H17ClN4O2 B2913256 5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034312-31-5

5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

货号: B2913256
CAS 编号: 2034312-31-5
分子量: 356.81
InChI 键: RSYSRLMZGAMGOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This benzamide derivative features a chloro-substituted aromatic ring (5-chloro-2-methoxybenzamide) linked via an amide bond to a pyridinylmethyl group bearing a 1-methyl-1H-pyrazole substituent. Its molecular formula is C₁₈H₁₇ClN₄O₂, with a molecular weight of 372.8 g/mol.

属性

IUPAC Name

5-chloro-2-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-23-11-13(10-22-23)16-5-3-12(8-20-16)9-21-18(24)15-7-14(19)4-6-17(15)25-2/h3-8,10-11H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYSRLMZGAMGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing existing research findings and case studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18ClN5OC_{16}H_{18}ClN_{5}O. Its structure includes a chloro group, a methoxy group, and a pyrazole moiety, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Chemical Structure

PropertyValue
Molecular FormulaC16H18ClN5OC_{16}H_{18}ClN_{5}O
Molecular Weight335.79 g/mol
IUPAC Name5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. For example, derivatives containing chloro and methoxy groups have shown promising activity against various bacterial strains.

Research Findings : A study indicated that compounds with a chloro substitution exhibited enhanced antibacterial activity against Gram-positive bacteria . This suggests that 5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide may also possess antimicrobial properties worth exploring.

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor is another area of interest. Specifically, its ability to inhibit enzymes involved in cancer progression or infection could be significant.

Example : Research on similar benzamide derivatives has shown effective inhibition of specific kinases involved in cancer signaling pathways. This positions 5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide as a candidate for further investigation in enzyme inhibition studies .

相似化合物的比较

Benzoquinazolinone 12

Structure : 3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one
Key Differences :

  • Incorporates a (1S,2S)-2-hydroxycyclohexyl group, improving solubility and target engagement.
    Activity : Demonstrates ~10-fold higher functional potency compared to its parent compound (BQCA) in M₁ muscarinic receptor modulation, attributed to optimized hydrophobic interactions .
Property Target Compound Benzoquinazolinone 12
Core Structure Benzamide Quinazolinone
Molecular Weight (g/mol) 372.8 ~480 (estimated)
Functional Potency (EC₅₀) N/A 0.3 nM (M₁ receptor)

EU Patent Derivatives (EP 3 532 474 B1)

Examples :

  • 5-Chloro-N-(6-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide
    Key Differences :
  • Replaces the pyrazole-pyridine moiety with a triazolo-pyridine ring , enhancing metabolic stability.
  • Introduces a trifluoropropyloxy group , increasing lipophilicity (clogP ~4.2 vs. ~3.5 for the target compound).
    Activity : Patent claims highlight efficacy in inflammatory disease models , likely due to kinase or protease inhibition .

Brominated Analog (2-Bromo-5-Methoxy-N-((2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Benzamide)

Structure : Substitutes chlorine with bromine at the 2-position of the benzamide.
Molecular Weight : 401.3 g/mol (C₁₈H₁₇BrN₄O₂).
Key Differences :

  • Bromine’s larger atomic radius may enhance hydrophobic binding but reduce solubility.
  • Positional isomerism (5-methoxy vs.
Property Target Compound Brominated Analog
Halogen Substituent Cl (5-position) Br (2-position)
Molecular Weight 372.8 401.3
logP (Predicted) 3.5 4.0

Simplified Benzamide Derivatives ()

Examples :

  • 5-Chloro-2-Methoxy-N-(2-Methylpropyl)Benzamide
  • N-Cyclohexyl-2-(4-Fluorophenyl)Acetamide
    Key Differences :
  • Lack the pyridinylmethyl-pyrazole moiety , reducing complexity and target specificity.
  • Lower molecular weights (e.g., 256.7 g/mol for 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide) correlate with diminished cellular activity in preliminary screens .

Research Findings and Implications

  • Structural Optimization : The pyrazole-pyridine group in the target compound balances lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration in CNS targets .
  • Halogen Effects : Chlorine offers a favorable balance of electronegativity and steric bulk compared to bromine, which may explain its prevalence in early-stage drug candidates .
  • Patent Trends : Recent patents emphasize triazolo-pyridine and trifluoropropyl modifications to enhance pharmacokinetic profiles, suggesting avenues for further development of the target compound .

常见问题

Q. What are the common synthetic routes for constructing the benzamide-pyrazole-pyridine scaffold in this compound?

The synthesis typically involves multi-step coupling and cyclization reactions. For example:

  • Amide bond formation : Coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with glycine esters via carbodiimide-mediated reactions, followed by catalytic hydrogenation to remove protecting groups .
  • Pyrazole incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 1-methylpyrazole moiety to the pyridine ring .
  • Final assembly : Condensation reactions under reflux with anhydrous sodium acetate or triethylamine as catalysts, as seen in analogous pyrazole-based syntheses .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrazole/pyridine proton signals at δ 7–9 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₇H₃₂O₅N₄ClF, MW 547.02) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Q. What preliminary biological assays are used to evaluate derivatives of this compound?

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .
  • Enzyme inhibition : PFOR enzyme assays (relevant to anaerobic metabolism) via competitive binding studies .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yield steps (e.g., amide coupling or pyrazole functionalization)?

  • Catalyst screening : Replace traditional carbodiimides with newer agents like HATU or PyBOP to improve coupling efficiency .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for pyrazole-pyridine coupling to enhance solubility and reaction rates .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes for cyclization steps, as demonstrated in similar thiadiazole syntheses .

Q. How do structural modifications (e.g., substituent variation on the pyrazole ring) affect bioactivity?

  • SAR studies : Replace the 1-methyl group on the pyrazole with bulkier substituents (e.g., trifluoromethyl) to assess changes in lipophilicity and target binding .
  • Electron-withdrawing groups : Introduce halogens (Cl, F) at the pyridine or benzamide positions to enhance metabolic stability and potency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Use narrower concentration ranges (e.g., 0.1–10 µM) to identify non-linear effects or off-target interactions .
  • Crystallographic validation : Compare ligand-bound enzyme structures (e.g., PFOR) to confirm binding modes and rule out assay artifacts .

Q. How can computational methods guide the design of derivatives with improved properties?

  • Molecular docking : Predict binding affinities to targets like PFOR or ion channels using software (AutoDock, Schrödinger) .
  • ADMET profiling : Use QSAR models to optimize logP, solubility, and CYP450 inhibition profiles .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Functional GroupIR Absorption (cm⁻¹)NMR Signals (δ, ppm)
Amide (C=O)1640–1680-NH (1H: 8.2–8.5; ¹³C: ~170)
Pyridine C-HN/A1H: 7.5–8.5 (multiplet)
Methoxy (OCH₃)2830–29701H: 3.8–4.0 (singlet)

Q. Table 2: Reaction Optimization Parameters

StepCatalystSolventYield (%)Reference
Amide couplingHATUDMF85–90
Pyrazole functionalizationPd(PPh₃)₄THF60–70

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。